2-(3-Methoxyphenyl)acetimidamide

Description

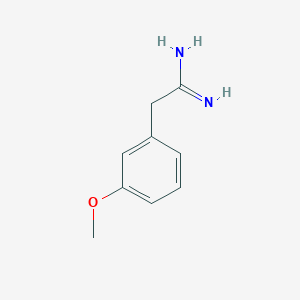

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJPASBCPDHGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401911 | |

| Record name | 2-(3-methoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-98-5 | |

| Record name | 2-(3-methoxyphenyl)ethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Insights of 2 3 Methoxyphenyl Acetimidamide

Fundamental Reaction Pathways of the Imidamide Functional Group

The imidamide functional group, structurally related to amides and amidines, possesses a unique reactivity profile. Amides are generally unreactive to nucleophilic acyl substitution due to the poor leaving group ability of the nitrogen-containing group. libretexts.org However, they can undergo hydrolysis to a carboxylic acid under acidic or basic conditions. libretexts.org The presence of the second nitrogen atom in the imidamide group introduces additional reaction possibilities.

Key reaction pathways for the imidamide functional group include:

Hydrolysis: Similar to amides, the imidamide group can be hydrolyzed. Under acidic conditions, protonation of the nitrogen atom enhances its leaving group potential, facilitating nucleophilic attack by water to ultimately form a carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Reduction: The carbonyl group of the imidamide can be reduced. For instance, hydride reagents like lithium aluminum hydride (LiAlH4) can reduce the amide functionality to an amine. libretexts.org

Nucleophilic Acyl Substitution: While less reactive than acid chlorides or anhydrides, imidamide can undergo nucleophilic acyl substitution. masterorganicchemistry.com The reactivity can be enhanced by converting the hydroxyl group of the tautomeric imidic acid form into a better leaving group.

Cyclization Reactions: The bifunctional nature of the imidamide group allows it to participate in cyclization reactions to form various heterocyclic systems. numberanalytics.com

The reactivity of the imidamide is also influenced by resonance stabilization, where the lone pair of electrons on the nitrogen atom is delocalized across the two carbonyl groups in the corresponding imide structure, imparting partial double bond character and increased stability. numberanalytics.com

Influence of the 3-Methoxyphenyl (B12655295) Moiety on Chemical Transformations

The 3-methoxyphenyl group attached to the acetimidamide core significantly modulates its chemical reactivity through electronic and steric effects.

Electronic Effects:

The methoxy (B1213986) group (-OCH3) is an electron-donating group due to its +M (mesomeric) effect, which is generally stronger than its -I (inductive) effect. However, its position on the aromatic ring is crucial. In the meta position, the mesomeric effect does not directly influence the reaction center at the benzylic position. Instead, the inductive effect, which withdraws electron density, becomes more prominent. This can influence the acidity of the α-protons and the nucleophilicity of the nitrogen atoms. Studies on related methoxyphenyl compounds have shown that the position of the methoxy group affects the electronic properties and subsequent reactivity. benthamdirect.commdpi.com For instance, the electron-donating or withdrawing nature of substituents on the phenyl ring can influence the rate and outcome of reactions involving the adjacent functional groups.

Steric Effects:

The 3-methoxyphenyl group can exert steric hindrance, which may influence the approach of bulky reagents to the reactive centers of the imidamide group. This steric effect can affect the regioselectivity and stereoselectivity of certain reactions.

The presence of the aromatic ring also introduces the possibility of electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring. smolecule.com However, the methoxy group is a meta-director for electrophilic substitution, which will guide incoming electrophiles to the ortho and para positions relative to itself.

Theoretical and Computational Analysis of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the reaction mechanisms of complex organic molecules like 2-(3-Methoxyphenyl)acetimidamide. researchgate.netresearchgate.net Such studies can elucidate reaction pathways, predict the stability of intermediates and transition states, and explain observed selectivity. researchgate.netnih.gov

For amide-related reactions, computational studies have been employed to understand mechanisms such as ynamide-mediated amide bond formation. nih.gov These studies have revealed the role of catalysts and the nature of key intermediates, showing that a concerted aminolysis mechanism can be competitive with a stepwise nucleophilic acyl substitution. nih.gov In the context of this compound, computational analysis could be used to:

Model Reaction Pathways: To map the potential energy surface for reactions such as hydrolysis or reduction, identifying the lowest energy pathways. researchgate.net

Analyze Electronic Structure: To understand the charge distribution and frontier molecular orbitals (HOMO and LUMO) of the molecule, which are key to predicting its reactivity towards electrophiles and nucleophiles. researchgate.net

Investigate Catalyst Effects: To model the interaction of the molecule with catalysts, explaining how they lower the activation energy of a reaction. nih.gov For example, in ynamide-mediated amide bond formation, the carboxylic acid substrate itself can act as a bifunctional catalyst. nih.gov

Predict Spectroscopic Properties: To calculate properties like NMR chemical shifts, which can aid in the characterization of the molecule and its reaction products. researchgate.net

A computational study on a related amide derivative highlighted the use of DFT to explore electronic structure and chemical reactivity. researchgate.net Similarly, the mechanism of cycloaddition reactions has been analyzed using molecular electron density theory (MEDT). researchgate.net These approaches could be applied to understand the pericyclic reactions involving the imidamide or the aromatic moiety of this compound.

Derivatization and Functional Group Interconversion Strategies for the this compound Core

The this compound core can be modified through various derivatization and functional group interconversion (FGI) strategies to synthesize a range of new compounds. solubilityofthings.comjfda-online.com FGI is a fundamental concept in organic synthesis that allows for the transformation of one functional group into another. solubilityofthings.com

Derivatization of the Imidamide Group:

N-Alkylation/N-Arylation: The nitrogen atoms of the imidamide group can potentially be alkylated or arylated, although chemoselectivity might be a challenge.

Conversion to Other Functional Groups: The imidamide group can be converted to other functionalities. For example, hydrolysis leads to a carboxylic acid, and reduction yields an amine. libretexts.org Reaction with thionyl chloride (SOCl2) could potentially convert the primary amide portion to a nitrile. libretexts.org

Functional Group Interconversion of the 3-Methoxyphenyl Moiety:

Ether Cleavage: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). This would provide a phenolic derivative that can undergo further reactions.

Electrophilic Aromatic Substitution: As mentioned earlier, the phenyl ring can be functionalized via electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. smolecule.com

Strategies for Amide Bond Formation:

The synthesis of derivatives often involves the formation of an amide bond. Common methods include reacting a carboxylic acid with an amine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. masterorganicchemistry.com

Table of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(3-Methoxyphenyl)acetamide | 18463-71-3 | C₉H₁₁NO₂ | 165.19 |

| 2-chloro-N-(3-methoxyphenyl)acetamide | 17641-08-6 | C₉H₁₀ClNO₂ | 199.63 |

| 2-Bromo-N-(3-methoxyphenyl)acetamide | 29182-94-3 | C₉H₁₀BrNO₂ | 244.09 |

| 2-(3-Hydroxyphenyl)-N-(3-methoxyphenethyl)acetamide | Not Available | C₁₇H₁₉NO₃ | 285.34 |

Table of Computational Data for a Related Compound: 2-Bromo-N-(3-methoxyphenyl)acetamide

| Property | Value |

| Topological Polar Surface Area (TPSA) | 38.33 Ų |

| LogP | 2.0286 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 3 |

| Data sourced from ChemScene chemscene.com |

Structure Activity Relationship Sar and Structure Property Relationships Spr of 2 3 Methoxyphenyl Acetimidamide Analogs

Elucidation of Molecular Features Governing Biological Activity of Imidamide Derivatives

Impact of the 3-Methoxyphenyl (B12655295) Substitution Pattern on Activity

Studies on related compounds, such as substituted methcathinone (B1676376) analogs, have demonstrated that the position of a substituent on the phenyl ring significantly impacts biological activity. For instance, in a series of monosubstituted methcathinone analogs, 3-substituted compounds were generally found to be more potent than their 2-substituted counterparts. nih.gov This suggests that the steric bulk and electronic nature of substituents at the meta-position can be more favorable for binding to certain biological targets. In the context of 2-(3-methoxyphenyl)acetimidamide, the 3-methoxy group may orient the molecule within a binding pocket in a manner that optimizes interactions with key residues. A study on novel analgesics containing a 3-methoxyphenyl group highlighted its importance for potent activity. nih.gov

Positional and Substituent Effects on the Acetimidamide Scaffold

The acetimidamide scaffold itself offers multiple points for structural modification, each with the potential to modulate biological activity. Alterations to the ethyl linker connecting the phenyl ring and the imidamide group can affect the compound's flexibility and conformational freedom. Shortening, lengthening, or introducing rigidity into this linker can have profound effects on how the molecule presents its key pharmacophoric features to a target protein.

Furthermore, substitution on the nitrogen atoms of the imidamide group can dramatically alter the compound's physicochemical properties, such as its basicity, lipophilicity, and hydrogen bonding capacity. For example, replacing the hydrogens with alkyl or aryl groups can influence the molecule's ability to act as a hydrogen bond donor, which is often a critical interaction in drug-receptor binding.

The following table illustrates how substitutions on a related acetamide (B32628) scaffold can influence biological activity, in this case, anticonvulsant activity. While not directly this compound analogs, these examples from 2-aryl-2-(pyridin-2-yl)acetamides demonstrate the principles of positional and substituent effects.

| Compound | R | Activity (MES, ED₅₀ mg/kg) |

| 1 | H | 9.8 |

| 2 | 2-F | 12.3 |

| 3 | 3-F | 15.6 |

| 4 | 4-F | 32.1 |

| 5 | 3-Cl | 11.5 |

| 6 | 4-Cl | 25.4 |

| Data derived from studies on 2-aryl-2-(pyridin-2-yl)acetamides, a different class of compounds, to illustrate SAR principles. frontiersin.org |

As the table suggests, even the position of a simple fluoro or chloro substituent on the phenyl ring can lead to significant differences in potency. Generally, ortho- and meta-substituents appear to be more favorable for activity in this particular series compared to para-substituents. frontiersin.org

Conformational Analysis and Bioactive Conformations of Analogs

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. For flexible molecules like this compound and its analogs, a multitude of conformations may exist in solution. However, it is often a single, low-energy conformation, known as the bioactive conformation, that is responsible for binding to the biological target.

Conformational analysis, through computational methods or experimental techniques like NMR spectroscopy, can provide insights into the preferred shapes of these molecules. By understanding the conformational preferences, medicinal chemists can design more rigid analogs that are "locked" in the presumed bioactive conformation, potentially leading to increased potency and selectivity. For example, a conformational analysis of deltorphin (B1670231) analogues revealed that differences in receptor selectivity could be attributed to the conformation of the C-terminal part of the peptide. nih.gov While a different class of molecule, this highlights the importance of conformational control in achieving desired biological outcomes.

Computational Methodologies in SAR and SPR Derivation

In silico tools have become indispensable in modern drug discovery, enabling the rapid assessment of large numbers of virtual compounds and providing a deeper understanding of SAR and SPR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By calculating various molecular descriptors that quantify different aspects of a molecule's structure (e.g., electronic, steric, hydrophobic properties), a statistical model can be built to predict the activity of new, unsynthesized analogs. nih.govresearchgate.net

For a series of this compound analogs, a QSAR study could identify the key physicochemical properties that drive their biological activity. For instance, a model might reveal that a certain range of lipophilicity, combined with a specific electronic distribution on the phenyl ring, is optimal for potency. Such models serve as valuable guides for designing new compounds with improved activity.

Role of 2 3 Methoxyphenyl Acetimidamide As a Molecular Scaffold in Medicinal Chemistry and Pharmaceutical Research

Design Principles for Imidamide-Containing Bioactive Scaffolds

The imidamide functional group is a versatile building block in the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active compounds. The design of bioactive scaffolds from 2-(3-Methoxyphenyl)acetimidamide leverages the chemical reactivity of the imidamide and the specific physicochemical properties conferred by the methoxyphenyl group.

Advanced scaffold design aims to create molecules with optimal properties for interacting with biological targets. This involves strategies like surface modification, the incorporation of bioactive molecules, and the use of dynamic culture systems for testing. orientjchem.org When considering the this compound scaffold, modifications can be envisioned at several positions to modulate its biological profile.

Key modification strategies include:

Chemical Manipulation of Functional Groups: The primary amine and imine groups of the acetimidamide moiety are key sites for chemical reactions. These groups can be alkylated, acylated, or used in cyclization reactions to build more complex heterocyclic systems. danaher.com

Isosteric Replacements: The methoxy (B1213986) group (-OCH₃) on the phenyl ring can be replaced with other functional groups of similar size and electronic properties, such as chloro (-Cl), methyl (-CH₃), or cyano (-CN) groups, to fine-tune binding interactions and pharmacokinetic properties.

Bioactive Molecule Incorporation: The scaffold can be linked to other known bioactive molecules or pharmacophores to create hybrid compounds with potentially synergistic or novel activities. orientjchem.org This could involve attaching moieties known to enhance cell permeability or target specificity.

The ultimate goal is to generate a library of diverse compounds around the core scaffold, where each modification is a deliberate step toward enhancing potency, selectivity, and drug-like properties.

The pyrimidine (B1678525) ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. orientjchem.orgnih.govgsconlinepress.comnih.gov The imidamide group of this compound is an excellent precursor for constructing pyrimidine rings through cyclocondensation reactions.

A well-established method is the [3+3] cycloaddition between an amidine and a 1,3-dicarbonyl compound or its synthetic equivalent, such as a chalcone (B49325) (an α,β-unsaturated ketone). mdpi.com Specifically, this compound can react with various chalcones to yield highly substituted pyrimidine derivatives. This reaction allows for the introduction of diversity at multiple points on the resulting pyrimidine ring, guided by the structure of the chosen chalcone.

The rational design process involves:

Selection of the Core Reaction: Utilizing the cyclocondensation of the acetimidamide with suitable reaction partners to form the pyrimidine ring. mdpi.com

Incorporation of the Methoxyphenyl Group: The 3-methoxyphenyl (B12655295) group from the starting material becomes a key substituent on the final pyrimidine product, often positioned to interact with specific pockets in a biological target.

Systematic Modification: Introducing a variety of substituents on the reaction partner (e.g., the chalcone) to explore the structure-activity relationship (SAR). For instance, a patent for the drug Bosentan describes the use of a pyrimidine-2-carboxamidine intermediate which is reacted with a malonate containing a methoxyphenoxy group, demonstrating the utility of these synthons in building complex, bioactive molecules. google.com

The table below shows examples of substituted pyrimidines and their reported biological activities, illustrating the therapeutic potential of this class of compounds.

| Pyrimidine Derivative Class | Substituents | Reported Biological Activity | Reference |

| Pyrido[2,3-d]pyrimidines | Varied aryl and alkyl groups | Anticancer, Anti-inflammatory | nih.govnih.gov |

| Thieno[2,3-d]pyrimidines | Thienyl, methyl, benzylamino | Anticancer (MCF-7, HepG2) | mdpi.com |

| Aminopyrimidines | Amino, methoxyphenyl | Anticancer (Glioblastoma, Colon) | gsconlinepress.com |

| Phenylsulfonylamino-benzanilides | Phenyl, sulfonyl, anilide | Inhibition of SLC10 carriers | nih.gov |

Lead Compound Identification and Optimization Leveraging the Acetimidamide Structure

Once a library of compounds has been designed and synthesized based on the this compound scaffold, the next critical phase is to identify promising "lead compounds" and optimize their properties. patsnap.combiobide.com

High-throughput screening (HTS) and virtual screening (VS) are indispensable tools in modern drug discovery for rapidly evaluating large compound libraries. rsc.orgku.edu

Virtual Screening (VS): This computational technique uses docking programs like AutoDock Vina to predict how well molecules from a digital library will bind to the three-dimensional structure of a biological target. researchgate.netals-journal.com A library of virtual compounds derived from the this compound scaffold can be screened against known therapeutic targets (e.g., kinases, proteases) to prioritize which derivatives to synthesize. This approach saves significant time and resources. enamine.net The process often involves creating pharmacophore models, which define the essential spatial and chemical features required for binding, to filter large databases for matching molecules. nih.gov

High-Throughput Screening (HTS): This experimental method involves testing the synthesized compound library against a biological target in a massively parallel fashion. nih.gov HTS assays can measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. ku.edunih.gov Hits from HTS—compounds that show the desired activity—become the starting point for lead optimization.

The integration of both virtual and experimental screening provides a powerful workflow for identifying novel and potent lead compounds derived from the imidamide scaffold.

A lead compound identified from screening rarely has the perfect profile for a drug candidate; it must be optimized. spirochem.compatsnap.com Lead optimization is an iterative process of chemical modification and biological testing aimed at improving key characteristics. danaher.com

Key optimization strategies include:

Enhancing Potency: Potency (the concentration of a drug required to produce a specific effect) is often improved by fine-tuning the interactions between the compound and its target. This can involve modifying substituents to strengthen hydrogen bonds, hydrophobic interactions, or other binding forces. For example, studies on thienopyrimidine derivatives showed that specific modifications led to compounds with potent, single-digit nanomolar inhibitory activity against PI3Kδ. enamine.net

Improving Selectivity: A drug should ideally interact with its intended target and not with other, off-target molecules, which could cause side effects. Selectivity can be engineered by exploiting structural differences between the target and related proteins. For instance, structure-activity relationship (SAR) studies on inhibitors can reveal which parts of the molecule are critical for selective binding. nih.govnih.gov

Improving Pharmacokinetic Properties: This involves modifying the molecule to ensure it has good absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its effectiveness in the body.

The table below presents data from a study on 2-(trimethoxyphenyl)-thiazoles, which are structurally related to potential derivatives of this compound. It illustrates how different substituents can influence inhibitory potency (IC₅₀) and selectivity for COX-2 over COX-1, a key goal in developing safer anti-inflammatory drugs. mdpi.com

| Compound | R1 Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| A2 | -Cl | 26.88 | 23.26 | 1.16 |

| A3 | -OCH₃ | 214.70 | 23.24 | 9.24 |

| A6 | -NO₂ | 34.53 | 28.87 | 1.20 |

| Meloxicam (Standard) | N/A | 137.80 | 12.50 | 11.03 |

Data sourced from Molecules 2017, 22(9), 1507. mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding how a compound works at the molecular level is fundamental to its development as a therapeutic agent. For derivatives of this compound, the mechanism of action will depend on the final structure of the molecule and its biological target.

Given that the scaffold is a precursor to pyrimidine derivatives, it is plausible that these compounds could act as inhibitors of protein kinases, a major class of drug targets, particularly in oncology. nih.gov Many kinase inhibitors feature a heterocyclic core that mimics the adenine (B156593) ring of ATP, competing for the enzyme's binding site. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been investigated as inhibitors of tyrosine kinases like EGFR, FGFR, and c-src. nih.gov The mechanism often involves the inhibitor binding to the ATP pocket, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that drive cell proliferation. nih.gov

Molecular docking studies can provide valuable insights into potential mechanisms. For example, docking studies of 2-(trimethoxyphenyl)-thiazoles in the active site of cyclooxygenase (COX) enzymes revealed key interactions. The methoxy groups were found to engage in hydrogen bonding and hydrophobic interactions with critical residues like Arg120, Tyr355, and Ser530, explaining their inhibitory activity. mdpi.comnih.govresearchgate.net Similarly, pyrimidine derivatives synthesized from a this compound scaffold could be modeled in various enzyme active sites to predict their binding modes and identify likely biological targets. This computational approach helps to generate hypotheses about the molecular mechanism that can then be validated through experimental assays. nih.gov

1 Enzyme Inhibition Studies of Acetimidamide Analogs

The acetimidamide scaffold has been the subject of extensive investigation in the field of enzyme inhibition, with a particular focus on its potential to selectively target enzymes implicated in various pathological conditions. These studies have revealed that derivatives of acetimidamide can act as potent and selective inhibitors of several key enzyme systems, highlighting the versatility of this chemical moiety in medicinal chemistry.

1 Nitric Oxide Synthase (NOS) Inhibitory Mechanisms

A significant area of research has been the development of acetamidine-based inhibitors of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. nih.gov There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). researchgate.net While eNOS and nNOS are constitutively expressed and play vital physiological roles, the overexpression of iNOS is associated with inflammatory diseases and neurodegenerative conditions, making it a key therapeutic target. maastrichtuniversity.nlrsc.org

Acetimidamide analogs have emerged as potent and selective inhibitors of iNOS. These compounds typically act as competitive inhibitors at the L-arginine binding site of the enzyme. nih.gov The inhibitory mechanism often involves the amidine group mimicking the guanidinium (B1211019) group of the natural substrate, L-arginine. This allows the inhibitor to bind to the active site and block the synthesis of NO. nih.gov

Several studies have focused on N-[(3-aminomethyl)benzyl]acetamidine derivatives, which have shown high potency and selectivity for iNOS over eNOS. nih.gov For instance, the well-known iNOS inhibitor 1400W, which is N-(3-(aminomethyl)benzyl)acetamidine, demonstrates significant selective inhibitory activity against iNOS. nih.gov The benzyl (B1604629) tail of these inhibitors extends into the substrate access channel, a region where major differences between the NOS isoforms are located, contributing to their selectivity. nih.gov The interaction of these inhibitors with the enzyme is primarily governed by hydrophobic and electrostatic interactions. nih.gov

Furthermore, research has shown that certain acetamidine (B91507) derivatives can reduce NO production in microglial cells, which is a key process in neuroinflammation. nih.gov Compounds such as CM292 and CM544, which are acetamidine derivatives, have been shown to inhibit iNOS enzymatic activity, leading to a significant reduction in NO levels without altering the expression of the iNOS protein. nih.gov This suggests a direct inhibitory effect on the enzyme's catalytic function.

The table below summarizes the inhibitory activity of selected acetamidine analogs against NOS isoforms.

| Compound | Target | IC50 (µM) | Selectivity (eNOS/iNOS) | Reference |

| 1400W | iNOS | 0.056 | 4583 | nih.gov |

| Compound 1 | iNOS | 0.1 ± 0.01 | >1000 | nih.gov |

| Compound 2 | iNOS | 0.5 ± 0.04 | >200 | nih.gov |

| Compound 10 | iNOS | Potent | High | nih.gov |

| CM544 | iNOS | 0.056 | 4583 | nih.gov |

This table is interactive. Click on the headers to sort the data.

2 Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) is another critical enzyme target in medicinal chemistry, existing in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation and pain. nih.gov The development of selective COX-2 inhibitors has been a major goal to create anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

While direct studies on this compound as a COX inhibitor are limited, research on structurally related compounds suggests the potential for this scaffold to modulate COX activity. For example, derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones containing a 1-(2-methoxyphenyl)piperazine (B120316) moiety have been synthesized and evaluated for their COX inhibitory activity. nih.gov These studies indicate that such compounds can inhibit both COX-1 and COX-2, with some showing selectivity towards COX-2. nih.gov

Furthermore, the synthesis of isoxazole (B147169) derivatives, some of which incorporate a methoxyphenyl group, has led to the identification of potent and selective COX-2 inhibitors. nih.gov The presence of the methoxy group on the phenyl ring can influence the binding affinity and selectivity of the compound for the COX-2 active site. The molecular basis for the interaction of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, which contains a methoxy group, with COX enzymes has been studied, revealing key interactions within the enzyme's active site. capes.gov.br

The inhibitory data for some methoxyphenyl-containing compounds against COX enzymes are presented below.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Isoxazole Derivative C3 | COX-2 | Potent | Good | nih.gov |

| Isoxazole Derivative C5 | COX-2 | Potent | Good | nih.gov |

| Isoxazole Derivative C6 | COX-2 | Potent | Good | nih.gov |

| Pyrrolo-pyridine Derivative B | COX-1/COX-2 | - | Stronger COX-2 selectivity than meloxicam | nih.gov |

This table is interactive. Click on the headers to sort the data.

3 Investigation of Other Enzyme Systems

The versatility of the acetimidamide and related imidamide scaffolds extends beyond NOS and COX inhibition, with studies exploring their effects on a range of other enzyme systems.

One area of investigation is the inhibition of dipeptidyl peptidase III (DPP III) , a zinc-dependent enzyme involved in peptide metabolism. mdpi.com Studies on amidino-substituted benzimidazole (B57391) derivatives have shown that these compounds can display inhibitory activity against human DPP III. The presence of an amidino or imidazolinyl group was found to be important for this activity. mdpi.com

Another enzyme family targeted by amidine-containing compounds is the serine proteases . The amidine moiety can interact with aspartic acid residues in the specificity pocket of these enzymes. nih.gov For example, bis(5-amidino-2-benzimidazolyl) methane (B114726) (BABIM) has been studied for its inhibitory effects on serine proteases. nih.gov

Furthermore, fatty acid amide hydrolase (FAAH) , an enzyme that degrades endocannabinoids, has been identified as a target for imidazole (B134444) derivatives. google.com Inhibition of FAAH leads to increased levels of endogenous fatty acid amides, which can have therapeutic benefits in conditions like pain and anxiety. google.com

The amidine scaffold has also been incorporated into inhibitors of arginine deiminase 4 (PAD4) , an enzyme implicated in rheumatoid arthritis. nih.gov Haloacetamidine compounds have shown potent inhibition of PAD4. nih.gov More recently, substituted-amidine derivatives of β-lactamase inhibitors have been developed to combat antibiotic resistance. nih.gov

2 Receptor Binding and Activation Profiling of Imidamide Ligands

Imidamide-containing ligands have been profiled for their ability to bind to and modulate the activity of various receptors, with a particular emphasis on opioid receptors due to their central role in pain management.

1 Molecular Interactions with Opioid Receptors

Opioid receptors, which include the mu (µ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that are the primary targets for opioid analgesics. nih.govresearchgate.net The development of ligands with specific binding profiles, such as mixed µ-agonist/δ-antagonist activity, is an emerging strategy to develop safer analgesics with reduced side effects like tolerance and dependence. nih.govresearchgate.net

While there is no direct research on this compound binding to opioid receptors, the principles of ligand-receptor interactions in this family are well-established. The binding of a ligand to an opioid receptor is a complex process involving multiple interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions with specific amino acid residues within the receptor's binding pocket. nih.gov

For instance, in morphinan-based ligands, the phenolic group at the 3-position is traditionally considered crucial for high-affinity binding. nih.gov However, research has shown that replacing this group with other moieties, such as a p-methoxyphenylamino group, can result in highly potent µ and κ ligands. nih.gov This suggests that the 3-methoxyphenyl group in this compound could potentially engage in favorable interactions within the opioid receptor binding site. The design of novel opioid ligands often involves computational modeling to predict binding modes and affinities. nih.govplos.org

The table below shows the binding affinities of some opioid receptor ligands.

| Ligand | Receptor | Binding Affinity (Ki, nM) | Reference |

| p-Methoxyphenylaminocyclorphan | µ-opioid | 0.026 | nih.gov |

| p-Methoxyphenylaminocyclorphan | κ-opioid | 0.03 | nih.gov |

| MP1207 | µ-opioid | 0.39 | elifesciences.org |

| MP1207 | κ-opioid | 0.39 | elifesciences.org |

| MP1207 | δ-opioid | 60.1 | elifesciences.org |

| Fentanyl | µ-opioid | 0.007 - 214 | nih.gov |

| Carfentanil | µ-opioid | 0.22 | plos.org |

This table is interactive. Click on the headers to sort the data.

2 Ligand-Receptor Binding Dynamics and Selectivity

The interaction between a ligand and a receptor is not a static event but a dynamic process that involves conformational changes in both the ligand and the receptor. nih.gov This concept of "induced fit" is crucial for understanding ligand efficacy and selectivity. The binding of a ligand can stabilize specific receptor conformations, leading to the activation of particular downstream signaling pathways, a phenomenon known as "biased agonism" or "functional selectivity". elifesciences.orgnih.govnih.gov

For opioid receptors, ligand binding induces a conformational change, including an outward movement of transmembrane helix 6 (TM6), which is a hallmark of GPCR activation. nih.gov The specific conformational state stabilized by a ligand determines its functional profile, whether it is a full agonist, a partial agonist, or an antagonist, and whether it preferentially activates G protein signaling over β-arrestin recruitment. nih.govfrontiersin.orgresearchgate.net

The selectivity of a ligand for a particular opioid receptor subtype is determined by subtle differences in the amino acid composition of their binding pockets. elifesciences.org By targeting these distinct subpockets, it is possible to design ligands with high selectivity. elifesciences.org Molecular dynamics simulations are a powerful tool to study the dynamic interactions between ligands and receptors and to understand the molecular basis of selectivity. nih.govyoutube.com These simulations can reveal how a ligand navigates the binding pathway and how it induces the conformational changes necessary for receptor activation. youtube.com The development of ligands with precisely tuned selectivity and functional profiles is a key goal in modern drug discovery to create more effective and safer therapeutics. elifesciences.org

Role as a Pharmaceutical Intermediate in Complex Molecule Synthesis

The utility of this compound as a pharmaceutical intermediate is rooted in the reactivity of its constituent functional groups. The acetimidamide group, in particular, serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more elaborate molecular architectures. This functionality can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in many drug molecules.

Research on analogous structures underscores the synthetic potential of the acetimidamide core. For instance, the related compound, 2-chloro-N-(3-methoxyphenyl)acetamide, has been synthesized and subsequently utilized to produce 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate. researchgate.net This conversion highlights the adaptability of the methoxyphenylacetamide framework for the introduction of new functionalities and the creation of novel monomers for polymerization or further chemical modification. The characterization and in-silico analysis of these new compounds for their drug-likeness further affirm the interest in this molecular backbone for developing new chemical entities. researchgate.net

The amidine functionality (present in acetimidamide) is a well-established pharmacophore and a key intermediate in the synthesis of various bioactive molecules. For example, novel chalcone/aryl carboximidamide hybrids have been designed and synthesized, demonstrating potent anti-inflammatory activities. nih.gov This research showcases the strategic incorporation of the carboximidamide moiety to generate compounds with significant therapeutic potential. The synthesis of these hybrids often involves the coupling of a carboximidamide-containing fragment with other molecular scaffolds, illustrating the role of such intermediates in modular drug design.

The 3-methoxyphenyl group also contributes to the compound's utility. The methoxy group can be readily demethylated to a hydroxyl group, providing a site for further derivatization, such as etherification or esterification, to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. Furthermore, the phenyl ring itself can be a platform for various substitution reactions, allowing for the fine-tuning of the molecule's interaction with biological targets. Studies on other 4-substituted-2-methoxyphenols have demonstrated their utility as building blocks for preparing bioactive hydroxylated biphenyls, indicating the synthetic versatility of the methoxyphenyl motif. nih.gov

The concept of using pre-functionalized building blocks is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of compound libraries for high-throughput screening. nih.govwhiterose.ac.uk this compound fits perfectly into this paradigm. Its structure can be envisioned as a pre-assembled unit that can be readily incorporated into larger molecules, significantly streamlining the synthetic process. The presence of both a nucleophilic and an electrophilic center within the acetimidamide group allows for its participation in a diverse array of reactions, making it a valuable precursor for the synthesis of various heterocyclic compounds like triazoles and other nitrogen-containing ring systems. nih.govresearchgate.net

Table 1: Key Reactive Sites of this compound and Their Synthetic Potential

| Functional Group | Reactive Site | Potential Synthetic Transformations | Resulting Structures |

| Acetimidamide | Imine Nitrogen | Nucleophilic addition, Cyclization reactions | Substituted amidines, Heterocycles (e.g., triazoles, pyrimidines) |

| Amine Nitrogen | Acylation, Alkylation | N-substituted amidines | |

| Carbonyl Carbon (tautomeric form) | Nucleophilic attack | Diverse functionalized derivatives | |

| Methoxyphenyl | Methoxy Group | Demethylation | Phenolic derivatives for further modification (e.g., ether or ester formation) |

| Phenyl Ring | Electrophilic aromatic substitution | Substituted phenyl derivatives with altered electronic and steric properties |

Table 2: Examples of Complex Molecules Synthesized from Related Scaffolds

| Starting Scaffold | Synthetic Transformation | Resulting Complex Molecule | Potential Application | Reference |

| 2-chloro-N-(3-methoxyphenyl)acetamide | Reaction with methacrylate | 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate | Monomer for novel polymers, Drug delivery systems | researchgate.net |

| Aryl Carboximidamide | Hybridization with chalcone | Chalcone/aryl carboximidamide hybrids | Anti-inflammatory agents | nih.gov |

| 4-Substituted-2-methoxyphenols | Dimerization and further modification | Hydroxylated biphenyls | Antitumoral agents | nih.gov |

Advanced Computational and Theoretical Studies of 2 3 Methoxyphenyl Acetimidamide and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(3-Methoxyphenyl)acetimidamide. nih.govepstem.net These methods allow for the optimization of molecular geometry and the calculation of various electronic properties that govern a molecule's behavior. nih.govepstem.netepstem.net

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. epstem.netresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. nih.govresearchgate.net This is invaluable for predicting how the molecule will interact with other molecules, including biological targets.

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom within the molecule, offering further insight into its electronic properties and potential interaction sites. epstem.net

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the molecular structure. epstem.netnih.gov

In a study on related acetamide (B32628) derivatives, DFT calculations were employed to analyze electronic and structural properties. nih.gov Techniques such as Natural Bond Orbital (NBO) analysis, Electron Localization Function (ELF), and Average Local Ionization Energy (ALIE) were used to further probe the electronic characteristics of the molecules. nih.gov

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Description | Significance in Drug Discovery |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; important for forming bonds with biological targets. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; crucial for understanding reaction mechanisms. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower reactivity. |

| MEP | A map of the electrostatic potential on the molecule's surface. | Identifies regions prone to electrophilic and nucleophilic attack, guiding the understanding of intermolecular interactions. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps in identifying charged centers and predicting electrostatic interactions. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or nucleic acid. nih.govnih.govresearchgate.net These methods are central to structure-based drug design. chemrxiv.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The output of a docking simulation includes the binding pose and a scoring function that estimates the binding affinity. nih.gov For instance, in a study of imidazo[4,5-b]pyridine derivatives, molecular docking was used to explore the binding modes of newly designed compounds with their protein target. nih.gov This helps in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often performed to study the dynamic behavior of the ligand-target complex over time. nih.govnih.govnih.gov These simulations provide a more realistic picture of the interactions in a physiological environment by considering the flexibility of both the ligand and the target. researchgate.net MD simulations can be used to assess the stability of the docked pose, calculate binding free energies, and identify key residues involved in the interaction. researchgate.netnih.govresearchgate.netnih.gov For example, MD simulations of newly designed Aurora kinase inhibitors were carried out for 50 nanoseconds to evaluate the stability of the protein-ligand complex. nih.gov

Table 2: Comparison of Molecular Docking and Molecular Dynamics Simulations

| Feature | Molecular Docking | Molecular Dynamics (MD) Simulations |

| Primary Goal | Predicts the binding pose and affinity of a ligand to a target. | Simulates the time-dependent behavior of a molecular system. |

| Flexibility | Often treats the target as rigid or with limited flexibility. | Accounts for the full flexibility of both the ligand and the target. |

| Computational Cost | Relatively low, suitable for high-throughput screening. | High, computationally intensive. |

| Output | Binding poses, scoring functions. | Trajectories of atomic positions over time, free energy calculations. |

| Application | Virtual screening of large compound libraries, initial binding mode prediction. | Refinement of docking poses, calculation of binding free energies, studying conformational changes. |

In silico Approaches for Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). iapchem.org In silico ADME prediction models are crucial for identifying potential liabilities early in the drug discovery process, thereby reducing the time and cost of development. iapchem.orgnih.gov

Various computational models are used to predict a wide range of ADME properties for compounds like this compound:

Absorption: Prediction of properties like intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status. frontiersin.org

Distribution: Estimation of parameters such as plasma protein binding and blood-brain barrier penetration. nih.gov

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. nih.gov

Excretion: Prediction of properties related to the elimination of the compound from the body.

Toxicity: Early assessment of potential toxicities, such as cardiotoxicity, hepatotoxicity, and mutagenicity. frontiersin.org

Software tools like SwissADME and Discovery Studio are commonly used for these predictions. nih.govfrontiersin.orgnih.gov For example, a study on melatonin (B1676174) derivatives used SwissADME to predict their pharmacokinetic and drug-likeness parameters, revealing that the derivatives met the criteria for ideal oral bioavailability. nih.gov

Table 3: Commonly Predicted In Silico ADME Properties

| ADME Category | Predicted Property | Importance |

| Absorption | Human Intestinal Absorption | Determines how much of the drug is absorbed after oral administration. |

| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system (CNS). nih.gov |

| Plasma Protein Binding | Affects the free concentration of the drug available to exert its effect. | |

| Metabolism | CYP450 Inhibition/Substrate | Predicts drug-drug interactions and metabolic stability. nih.gov |

| Excretion | Renal Clearance | Indicates how the drug is eliminated through the kidneys. |

Chemoinformatics and Machine Learning Applications in Imidamide Research

Chemoinformatics and machine learning are transforming drug discovery by enabling the analysis of large chemical datasets to identify promising new drug candidates. nih.govnih.govyoutube.comfrontiersin.org These approaches are particularly valuable in the study of compound classes like imidamides.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.govyoutube.comqub.ac.uk By developing predictive QSAR models, researchers can design new compounds with improved potency and selectivity. nih.govnih.gov Various QSAR methods, such as Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to different classes of compounds, including imidazo[4,5-b]pyridine derivatives. nih.govnih.gov

Machine Learning in Drug Discovery: Machine learning algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNN), are increasingly being used for various tasks in drug discovery, including: nih.govnih.gov

Virtual screening: Identifying potential hits from large compound libraries. nih.gov

De novo drug design: Generating novel molecular structures with desired properties.

ADMET prediction: Developing more accurate models for predicting pharmacokinetic properties. youtube.com

Target identification: Identifying new biological targets for diseases.

The application of these advanced computational and theoretical methods provides a comprehensive understanding of the chemical and biological properties of this compound and its analogs. This knowledge is instrumental in guiding the rational design and development of new molecules with optimized characteristics for therapeutic or other applications. youtube.comyoutube.com

Q & A

What are the recommended synthetic routes for 2-(3-Methoxyphenyl)acetimidamide, and how can reaction conditions be optimized for yield?

Category : Basic

Methodological Answer :

- Nucleophilic substitution is a common approach, starting with 3-methoxyphenyl acetonitrile. React with ammonia under high-pressure conditions (e.g., 80–100°C, 24–48 hours) to form the acetimidamide core .

- Catalytic optimization : Use Pd/C or Raney nickel for hydrogenation steps, monitoring reaction progress via TLC or LC-MS to avoid over-reduction.

- Yield improvement : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance intermediate solubility. Purify via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the product with >95% purity .

How can structural confirmation of this compound be achieved using spectroscopic techniques?

Category : Basic

Methodological Answer :

- NMR spectroscopy :

- Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion peak [M+H]⁺ at m/z 193.1 (calculated for C₉H₁₂N₂O) .

What analytical methods are suitable for assessing the purity of this compound in complex mixtures?

Category : Basic

Methodological Answer :

- HPLC-DAD : Employ a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Monitor at 254 nm; retention time ~8.2 minutes. Quantify impurities using area normalization .

- NMR purity assessment : Integrate proton signals to detect residual solvents (e.g., DMSO, ethanol) or byproducts. Limit detection thresholds to <0.5% .

How can researchers resolve contradictory pharmacological activity data for this compound derivatives?

Category : Advanced

Methodological Answer :

- Dose-response validation : Replicate assays (e.g., enzyme inhibition, receptor binding) across multiple concentrations (1 nM–100 µM) to identify non-linear effects. Use positive controls (e.g., ketamine for NMDA receptor studies) .

- Metabolite interference : Perform LC-MS/MS to rule out metabolic byproducts in cellular assays. For example, check for oxidation products like 3-methoxybenzoic acid .

- Species-specific variability : Compare results in human primary cells vs. rodent models to assess translational relevance .

What strategies are effective for optimizing the pharmacokinetic profile of this compound in preclinical studies?

Category : Advanced

Methodological Answer :

- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP values. Measure partition coefficients (octanol/water) to balance blood-brain barrier penetration and renal clearance .

- Pro-drug design : Synthesize ester or amide derivatives to enhance oral bioavailability. Test hydrolysis rates in simulated gastric fluid .

- In vivo PK modeling : Administer IV and oral doses in rodents, collecting plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Use non-compartmental analysis (WinNonlin) to calculate AUC, Cₘₐₓ, and t₁/₂ .

How should researchers address discrepancies in reported cytotoxicity data for this compound analogs?

Category : Advanced

Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and culture conditions (e.g., serum concentration, passage number). Validate viability via MTT and ATP-based assays in parallel .

- Redox activity controls : Include catalase or N-acetylcysteine to rule out ROS-mediated cytotoxicity. Measure glutathione levels to confirm oxidative stress pathways .

- Structural analogs : Compare EC₅₀ values of methyl, ethyl, and isopropyl derivatives to identify substituent-dependent toxicity trends .

What computational tools are recommended for predicting the binding affinity of this compound to neuronal receptors?

Category : Advanced

Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with NMDA or σ-1 receptors. Focus on key residues (e.g., GluN2B subunit for NMDA) .

- MD simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-receptor complexes .

- QSAR modeling : Build regression models (DRAGON descriptors) to correlate substituent effects (e.g., methoxy position) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.